molecular formula C15H16N2O2 B13220080 4-(2-Oxo-3-propanoylpiperidin-1-yl)benzonitrile

4-(2-Oxo-3-propanoylpiperidin-1-yl)benzonitrile

Katalognummer: B13220080
Molekulargewicht: 256.30 g/mol
InChI-Schlüssel: DHRCEYWGNWMOCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Oxo-3-propanoylpiperidin-1-yl)benzonitrile is a chemical compound with the molecular formula C15H16N2O2 and a molecular weight of 256.30 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Vorbereitungsmethoden

The synthesis of 4-(2-Oxo-3-propanoylpiperidin-1-yl)benzonitrile involves several steps. One common method includes the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further reactions to introduce the piperidinyl and oxo groups . The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to ensure high yields and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .

Analyse Chemischer Reaktionen

4-(2-Oxo-3-propanoylpiperidin-1-yl)benzonitrile undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-(2-Oxo-3-propanoylpiperidin-1-yl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: It is used in the production of various chemicals and materials

Wirkmechanismus

The mechanism of action of 4-(2-Oxo-3-propanoylpiperidin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

4-(2-Oxo-3-propanoylpiperidin-1-yl)benzonitrile can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C15H16N2O2

Molekulargewicht

256.30 g/mol

IUPAC-Name

4-(2-oxo-3-propanoylpiperidin-1-yl)benzonitrile

InChI

InChI=1S/C15H16N2O2/c1-2-14(18)13-4-3-9-17(15(13)19)12-7-5-11(10-16)6-8-12/h5-8,13H,2-4,9H2,1H3

InChI-Schlüssel

DHRCEYWGNWMOCP-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1CCCN(C1=O)C2=CC=C(C=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.